Cas no 2034233-92-4 (1-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-2-(thiophen-3-yl)ethan-1-one)

1-4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl-2-(thiophen-3-yl)ethan-1-one is a heterocyclic compound featuring a pyridazine core linked to a piperazine moiety and a thiophene-based ketone side chain. Its structural complexity enables potential applications in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes due to the presence of both piperazine and thiophene functionalities. The cyclopropyl group may enhance metabolic stability, while the ketone functionality offers versatility for further derivatization. This compound is of interest in drug discovery for its balanced lipophilicity and potential bioactivity, making it a candidate for the development of novel therapeutic agents. Suitable for research use under controlled conditions.
1-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-2-(thiophen-3-yl)ethan-1-one structure
2034233-92-4 structure
Product name:1-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-2-(thiophen-3-yl)ethan-1-one
CAS No:2034233-92-4
MF:C17H20N4OS
MW:328.431901931763
CID:6154415
PubChem ID:119105954

1-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-2-(thiophen-3-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-2-(thiophen-3-yl)ethan-1-one
    • 1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-thiophen-3-ylethanone
    • F6564-5352
    • 1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone
    • AKOS026704980
    • 1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one
    • 2034233-92-4
    • Inchi: 1S/C17H20N4OS/c22-17(11-13-5-10-23-12-13)21-8-6-20(7-9-21)16-4-3-15(18-19-16)14-1-2-14/h3-5,10,12,14H,1-2,6-9,11H2
    • InChI Key: BGGYKYZEZFGFED-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CC(N1CCN(C2=CC=C(C3CC3)N=N2)CC1)=O

Computed Properties

  • Exact Mass: 328.13578245g/mol
  • Monoisotopic Mass: 328.13578245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 77.6Ų

1-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-2-(thiophen-3-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6564-5352-10μmol
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one
2034233-92-4
10μmol
$69.0 2023-09-08
Life Chemicals
F6564-5352-20μmol
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one
2034233-92-4
20μmol
$79.0 2023-09-08
Life Chemicals
F6564-5352-5μmol
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one
2034233-92-4
5μmol
$63.0 2023-09-08
Life Chemicals
F6564-5352-3mg
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one
2034233-92-4
3mg
$63.0 2023-09-08
Life Chemicals
F6564-5352-2mg
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one
2034233-92-4
2mg
$59.0 2023-09-08
Life Chemicals
F6564-5352-40mg
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one
2034233-92-4
40mg
$140.0 2023-09-08
Life Chemicals
F6564-5352-50mg
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one
2034233-92-4
50mg
$160.0 2023-09-08
Life Chemicals
F6564-5352-2μmol
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one
2034233-92-4
2μmol
$57.0 2023-09-08
Life Chemicals
F6564-5352-4mg
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one
2034233-92-4
4mg
$66.0 2023-09-08
Life Chemicals
F6564-5352-30mg
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one
2034233-92-4
30mg
$119.0 2023-09-08

Additional information on 1-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-2-(thiophen-3-yl)ethan-1-one

Introduction to 1-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-2-(thiophen-3-yl)ethan-1-one (CAS No. 2034233-92-4)

The compound 1-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-2-(thiophen-3-yl)ethan-1-one (CAS No. 2034233-92-4) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design of novel bioactive molecules. This compound, characterized by its intricate structural framework, combines elements from multiple heterocyclic systems, including pyridazine, piperazine, and thiophene, which are well-documented for their diverse pharmacological properties.

Structurally, the molecule features a piperazine core linked to a 6-cyclopropylpyridazin-3-yl moiety, further extended with a thiophen-3-yl substituent on the ethanone backbone. This architectural design not only enhances the compound's solubility and metabolic stability but also introduces multiple sites for interaction with biological targets. The presence of the cyclopropyl group in particular is noteworthy, as it has been shown to modulate binding affinity and selectivity in various drug candidates.

In recent years, there has been growing interest in the development of molecules that exhibit dual or multi-target interactions. The 1-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-2-(thiophen-3-yl)ethan-1-one compound aligns with this trend, as its structural features suggest potential activity against multiple therapeutic targets. Preliminary computational studies have indicated that this molecule may interact with enzymes and receptors involved in central nervous system (CNS) disorders, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological and psychiatric disorders. The piperazine moiety is particularly relevant here, as it is a common pharmacophore in drugs targeting serotonin receptors (5-HT receptors), which play a crucial role in conditions such as depression, anxiety, and schizophrenia. Additionally, the pyridazine and thiophene components are known for their ability to modulate neurotransmitter systems, further enhancing the compound's therapeutic potential.

Recent advancements in medicinal chemistry have emphasized the importance of structure-based drug design. The three-dimensional structure of 1-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-2-(thiophen-3-y)ethanone, as determined through X-ray crystallography and molecular modeling techniques, has provided valuable insights into its binding mode with biological targets. These studies have revealed that the compound can adopt multiple conformations depending on its environment, which may contribute to its broad-spectrum activity.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthetic route involves key transformations such as nucleophilic substitution, condensation reactions, and cyclization processes. Each step has been optimized to ensure high yield and purity, making it feasible for large-scale production if future clinical trials prove successful.

In conclusion, 1-[4-(6-cyclopropylpyridazin)](1-piperazin)-2-[3-thieny]propanone (CAS No. 2034233) is a structurally complex and biologically potent molecule with significant therapeutic implications. Its unique combination of pharmacophoric elements makes it an attractive candidate for further preclinical and clinical development. As research continues to uncover new applications for this class of compounds, it is likely that additional derivatives will be synthesized and evaluated for their potential as novel therapeutics.

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